molecular formula C28H44N7O18P3S B1242576 6-hydroxycyclohex-1-ene-1-carbonyl-CoA

6-hydroxycyclohex-1-ene-1-carbonyl-CoA

Cat. No. B1242576
M. Wt: 891.7 g/mol
InChI Key: WBCJUEJWJADAGR-CRVKRRNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxycyclohex-1-ene-1-carbonyl-CoA is the S-(6-hydroxycyclohex-1-ene-1-carbonyl) derivative of coenzyme A. It derives from a coenzyme A. It is a conjugate acid of a this compound(4-).

Scientific Research Applications

Benzoyl-CoA Pathway in Anaerobic Metabolism

6-Hydroxycyclohex-1-ene-1-carbonyl-CoA plays a crucial role in the benzoyl-CoA pathway of anaerobic aromatic metabolism. This pathway, observed in bacteria like Thauera aromatica, involves the reduction of the aromatic ring of benzoyl-CoA, leading to the formation of cyclohexa-1,5-diene-1-carbonyl-CoA, which is then converted into this compound (Laempe et al., 1999).

Enzymatic Conversion Processes

Studies have identified specific enzymes that act on this compound. For instance, this compound dehydrogenase is an enzyme that catalyzes the conversion of this compound to 6-oxocyclohex-1-ene-1-carbonyl-CoA (Laempe et al., 1999). Additionally, 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase acts on the beta-oxoacyl-CoA compound produced in this process (Kuntze et al., 2008).

Genetic Studies and Cloning

Genes coding for enzymes that act on this compound, such as had and oah, have been cloned and studied. This is significant for understanding the metabolic pathways in organisms like T. aromatica (Breese et al., 1998).

Role in Anaerobic Degradation of Aromatic Compounds

The conversion of this compound to noncyclic products is a critical step in the anaerobic degradation of aromatic compounds, highlighting its importance in bacterial metabolic processes (Schmid et al., 2015).

Biochemical and Enzymatic Research

Biochemical studies on the enzymes involved in converting this compound to other compounds provide insights into the mechanisms of aromatic compound degradation in various bacteria (Peters et al., 2006).

properties

Molecular Formula

C28H44N7O18P3S

Molecular Weight

891.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-hydroxycyclohexene-1-carbothioate

InChI

InChI=1S/C28H44N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h5,13-14,16-17,20-22,26,36,38-39H,3-4,6-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t16?,17-,20-,21-,22+,26-/m1/s1

InChI Key

WBCJUEJWJADAGR-CRVKRRNDSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4O)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-hydroxycyclohex-1-ene-1-carbonyl-CoA
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6-hydroxycyclohex-1-ene-1-carbonyl-CoA
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6-hydroxycyclohex-1-ene-1-carbonyl-CoA
Reactant of Route 4
6-hydroxycyclohex-1-ene-1-carbonyl-CoA
Reactant of Route 5
6-hydroxycyclohex-1-ene-1-carbonyl-CoA
Reactant of Route 6
6-hydroxycyclohex-1-ene-1-carbonyl-CoA

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